5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate
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Overview
Description
5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a trifluoromethyl group, and an isoquinolin-2-ium core, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate typically involves the nitration of isoquinoline derivatives followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but differs in the core structure.
5-Nitro-3-(trifluoromethyl)pyridin-2-ol: Similar functional groups but with a pyridine core instead of isoquinoline.
Nilutamide: Contains a nitro group and trifluoromethyl group but is structurally different with an imidazolidinedione core.
Uniqueness
5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62162-94-1 |
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Molecular Formula |
C17H12ClF3N2O6 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-nitro-2-[[3-(trifluoromethyl)phenyl]methyl]isoquinolin-2-ium;perchlorate |
InChI |
InChI=1S/C17H12F3N2O2.ClHO4/c18-17(19,20)14-5-1-3-12(9-14)10-21-8-7-15-13(11-21)4-2-6-16(15)22(23)24;2-1(3,4)5/h1-9,11H,10H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SQTHAZQVISCULO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[N+]2=CC3=C(C=C2)C(=CC=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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